molecular formula C18H26N4OS B4076709 2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

Cat. No.: B4076709
M. Wt: 346.5 g/mol
InChI Key: FLWITNIEYKWJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is a complex organic compound featuring a unique structure that combines an adamantyl group, a triazole ring, and an allyl group

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-3-4-22-16(20-21-17(22)24-11-15(23)19-2)18-8-12-5-13(9-18)7-14(6-12)10-18/h3,12-14H,1,4-11H2,2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWITNIEYKWJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1CC=C)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Allylation: The allyl group is added through a nucleophilic substitution reaction, where an allyl halide reacts with the triazole derivative.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole derivative with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The adamantyl group is known for its stability and ability to enhance the lipophilicity of compounds, which can improve their bioavailability and interaction with biological targets.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. The triazole ring is a common pharmacophore in many drugs, and the presence of the adamantyl group can enhance the compound’s pharmacokinetic properties.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group can enhance the compound’s binding affinity and stability, while the allyl group may participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure due to the adamantyl group, but lacks the triazole and allyl functionalities.

    4-Allyl-1,2,4-triazole: Contains the triazole and allyl groups but lacks the adamantyl moiety.

    N-Methylacetamide: Shares the acetamide functionality but lacks the complex substituents.

Uniqueness

2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is unique due to the combination of the adamantyl group, triazole ring, and allyl group in a single molecule. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.